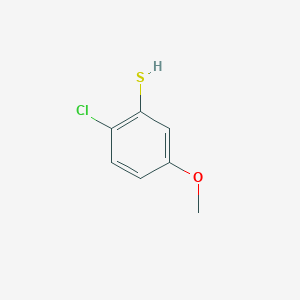
2-Chloro-5-methoxybenzenethiol
描述
2-Chloro-5-methoxybenzenethiol is an organic compound with the molecular formula C7H7ClOS. It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the fifth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxybenzenethiol can be achieved through several methods. One common approach involves the chlorination of 5-methoxybenzenethiol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly chlorinating agents and solvents is preferred to minimize the environmental impact .
化学反应分析
Types of Reactions
2-Chloro-5-methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfonic acid, sulfoxide
Reduction: Corresponding thiol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of 2-Chloro-5-methoxybenzenethiol involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-methylbenzenethiol
- 2-Chloro-5-nitrobenzenethiol
- 2-Chloro-5-aminobenzenethiol
Uniqueness
Compared to similar compounds, 2-Chloro-5-methoxybenzenethiol has a unique combination of substituents that confer distinct chemical properties. The presence of both a chlorine atom and a methoxy group on the benzene ring influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry .
生物活性
Overview
2-Chloro-5-methoxybenzenethiol, with the molecular formula C7H7ClOS, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and its applications in various fields.
The synthesis of this compound typically involves the chlorination of 5-methoxybenzenethiol using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is generally conducted under reflux conditions, followed by purification through distillation or recrystallization.
Chemical Reactions
The compound can undergo several chemical transformations:
- Oxidation: The thiol group can be oxidized to sulfonic acid or sulfoxide using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
- Reduction: Reduction can yield the corresponding thiol using lithium aluminum hydride (LiAlH4).
- Substitution: The chlorine atom may be substituted with nucleophiles under appropriate conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results in inhibiting bacterial growth .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Methicillin-resistant S. aureus (MRSA) | 20 |
| Escherichia coli | 25 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It appears to interact with specific enzymes involved in cell cycle regulation, leading to cell death in malignant cells.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor functions, thereby affecting various biochemical pathways. The thiol group plays a crucial role in these interactions, making it a target for further drug development.
Case Studies
-
Antimicrobial Efficacy:
A study published in MDPI highlighted the synthesis and antibacterial evaluation of derivatives of benzenethiols, including this compound. The compound was found to be effective against multiple resistant bacterial strains, suggesting its potential use as a lead compound in antibiotic development . -
Cancer Cell Apoptosis:
Research conducted on various cancer cell lines showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. This mechanism underscores the compound's potential as an anticancer agent.
属性
IUPAC Name |
2-chloro-5-methoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMQMZONISRXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















